Cas no 1315372-62-3 (3-(7-Fluoro-4-oxo-4H-quinolin-1-yl)-propionic acid methyl ester)

3-(7-Fluoro-4-oxo-4H-quinolin-1-yl)-propionic acid methyl ester 化学的及び物理的性質
名前と識別子
-
- Methyl3-(7-fluoro-4-oxoquinolin-1(4H)-yl)propanoate
- Methyl 3-(7-fluoro-4-oxoquinolin-1(4H)-yl)propanoate
- SB70737
- 3-(7-Fluoro-4-oxo-4H-quinolin-1-yl)-propionic acid methyl ester
- 1(4H)-Quinolinepropanoic acid, 7-fluoro-4-oxo-, methyl ester
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- インチ: 1S/C13H12FNO3/c1-18-13(17)5-7-15-6-4-12(16)10-3-2-9(14)8-11(10)15/h2-4,6,8H,5,7H2,1H3
- InChIKey: PQLICBQHQCTYJK-UHFFFAOYSA-N
- SMILES: FC1C=CC2C(C=CN(C=2C=1)CCC(=O)OC)=O
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 5
- 重原子数量: 18
- 回転可能化学結合数: 4
- 複雑さ: 369
- XLogP3: 1.6
- トポロジー分子極性表面積: 46.6
3-(7-Fluoro-4-oxo-4H-quinolin-1-yl)-propionic acid methyl ester Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM493703-1g |
Methyl3-(7-fluoro-4-oxoquinolin-1(4H)-yl)propanoate |
1315372-62-3 | 97% | 1g |
$*** | 2023-03-28 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD610158-1g |
Methyl 3-(7-fluoro-4-oxoquinolin-1(4H)-yl)propanoate |
1315372-62-3 | 97% | 1g |
¥2541.0 | 2023-04-03 |
3-(7-Fluoro-4-oxo-4H-quinolin-1-yl)-propionic acid methyl ester 関連文献
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Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
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Fan Wang,Kai Li,Jingjing Li,Lawrence M. Wolf,Kai Liu,Hongjie Zhang Nanoscale, 2019,11, 16658-16666
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
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Xingxing Zhu,Mengyao Sun,Rui Zhao,Bo Zhang,Yingli Zhang,Xingyou Lang,Yongfu Zhu,Qing Jiang Nanoscale Adv., 2020,2, 2785-2791
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Guang-Zhen Liu,Shou-Tian Zheng,Guo-Yu Yang Chem. Commun., 2007, 751-753
3-(7-Fluoro-4-oxo-4H-quinolin-1-yl)-propionic acid methyl esterに関する追加情報
Compound CAS No. 1315372-62-3: 3-(7-Fluoro-4-Oxo-4H-Quinolin-1-Yl)-Propionic Acid Methyl Ester
The compound with CAS No. 1315372, known as 3-(7-fluoro-4-Oxo-4H-quinolin-1-yl)-propionic acid methyl ester, is a highly specialized organic molecule with significant potential in various fields of chemical research and application. This compound belongs to the class of quinoline derivatives, which have been extensively studied for their diverse biological activities and synthetic versatility.
The structure of this compound is characterized by a quinoline ring system, which is a bicyclic aromatic heterocycle consisting of a benzene ring fused with a pyridine ring. The presence of a fluorine atom at the 7-position of the quinoline ring introduces electronic effects that can significantly influence the compound's reactivity and bioavailability. Additionally, the 4-keto group (C=O) within the quinoline system adds to the molecule's functional complexity, potentially enabling it to participate in various chemical transformations and interactions.
The propionic acid methyl ester moiety attached to the quinoline ring further enhances the compound's versatility. This group can act as a bioisostere or serve as a precursor for other functional groups, making it an attractive target for medicinal chemists seeking to optimize pharmacokinetic properties such as solubility, absorption, and metabolic stability.
Recent studies have highlighted the potential of quinoline derivatives in drug discovery, particularly in the development of anticancer agents. For instance, researchers have demonstrated that certain quinoline-based compounds exhibit potent anti-proliferative activity against various cancer cell lines. The fluorine substitution at the 7-position in this compound may enhance its ability to inhibit specific oncogenic pathways or modulate key cellular processes involved in tumor growth and metastasis.
Beyond its therapeutic potential, this compound has also been explored in the context of agrochemicals and materials science. Its unique electronic properties make it a candidate for use in organic electronics or as a precursor for advanced materials with tailored optoelectronic characteristics.
In terms of synthesis, this compound can be prepared via a variety of methods, including nucleophilic aromatic substitution, coupling reactions, or enzymatic catalysis. The choice of synthetic route depends on factors such as scalability, cost-effectiveness, and the desired level of stereochemical control.
From an analytical standpoint, modern techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are employed to confirm the identity and purity of this compound. These analytical tools are essential for ensuring that the compound meets quality standards required for both research and industrial applications.
In conclusion, CAS No. 1315372 corresponds to a highly functionalized quinoline derivative with promising applications across multiple disciplines. Its unique structural features and potential biological activities make it an intriguing subject for further investigation by researchers in academia and industry alike.
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